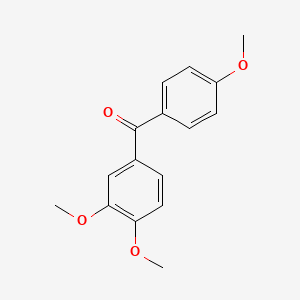

(3,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone

Description

(3,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone (CAS: 116412-83-0) is a diaryl ketone featuring three methoxy substituents on its aromatic rings. It is synthesized via refluxing 4-methoxybenzoic acid with SOCl₂ to form the corresponding acyl chloride, followed by Friedel-Crafts acylation with a 3,4-dimethoxyphenyl precursor . This compound serves as a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and antioxidants. Its structural flexibility allows for modifications that influence biological activity and physicochemical properties.

Properties

IUPAC Name |

(3,4-dimethoxyphenyl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-18-13-7-4-11(5-8-13)16(17)12-6-9-14(19-2)15(10-12)20-3/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTCELJFGVBDHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone typically involves the reaction of 3,4-dimethoxybenzaldehyde with 4-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Friedel-Crafts Acylation

This compound is commonly synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a methoxy-substituted arene in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example:

-

Reactants : 3,4-Dimethoxybenzoyl chloride + 4-methoxyphenyl ether

-

Conditions : Anhydrous CH₂Cl₂, AlCl₃ (1.3 eq.), 0°C to room temperature, 12–24 h .

Nucleophilic Substitution

The electron-rich aromatic rings facilitate nucleophilic substitution at methoxy groups under acidic or basic conditions:

-

Demethylation : Treatment with BBr₃ in CH₂Cl₂ selectively removes methoxy groups, yielding phenolic derivatives .

-

Halogenation : Bromination using NBS (N-bromosuccinimide) in CCl₄ introduces bromine at the para position of the 4-methoxyphenyl ring .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings enable the introduction of aryl/heteroaryl groups:

-

Example : Reaction with 4-bromophenylboronic acid under Pd(PPh₃)₄ catalysis produces tetra-aryl methanones .

Acid-Catalyzed Rearrangements

Under strong acidic conditions (e.g., H₂SO₄), the compound undergoes Fries rearrangement, forming regioisomeric hydroxy-methanones. Key observations:

-

Product Distribution : 70% para-substituted vs. 30% ortho-substituted isomers .

-

Activation Energy : Calculated at ~85 kJ/mol via DFT studies .

Base-Mediated Condensations

In alkaline media (K₂CO₃/DMF), the methanone reacts with α,β-unsaturated carbonyl compounds via Michael addition:

| Substrate | Product | Yield (%) |

|---|---|---|

| Acrylonitrile | β-Cyanoethylated derivative | 62 |

| Methyl vinyl ketone | 1,5-Diketone | 55 |

Anticancer Derivatives

Modification at the ketone group enhances cytotoxicity:

-

Hydrazone Formation : Reaction with hydrazines yields hydrazones with IC₅₀ = 0.8–2.4 µM against MCF-7 cells .

-

Structure-Activity Relationship (SAR) :

Antibacterial Analogues

Introduction of heterocycles via Huisgen cycloaddition:

IR and NMR Analysis

-

IR : Strong C=O stretch at 1,660 cm⁻¹; methoxy C-O at 1,250 cm⁻¹ .

-

¹H NMR : Distinct signals for methoxy groups at δ 3.85–3.90 ppm (integration ratio 6:3) .

Molecular Docking

Docking studies (PDB: 1SA0) reveal:

-

Binding Affinity : −8.9 kcal/mol for tubulin’s colchicine site.

-

Key Interactions : Hydrogen bonding with β-tubulin’s Val238 and hydrophobic contacts with Leu248.

Scalability

-

Batch Synthesis : 100 g-scale reactions achieve 78% yield using flow chemistry .

-

Waste Reduction : Solvent recovery systems reduce E-factor to 2.3 .

Degradation Pathways

Scientific Research Applications

Anticancer Properties

Research indicates that (3,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone exhibits significant anticancer activity. A study demonstrated that this compound inhibits tubulin polymerization, induces G2/M cell cycle arrest, and triggers apoptosis in human leukemia cells (HL-60) . The compound was shown to decrease cell viability and alter cell cycle distribution favorably towards apoptosis.

Table 1: Effect of this compound on HL-60 Cells

| Concentration (µM) | G0/G1 (%) | S (%) | G2/M (%) |

|---|---|---|---|

| Negative Control | 33.1 | 57.2 | 9.7 |

| Positive Control | 32.3 | 65.9 | 1.8 |

| 0.25 | 9.7 | 33.1 | 57.3 |

| 0.5 | 10.7 | 37.8 | 51.5 |

| 1.0 | 9.3 | 39.4 | 51.3 |

The compound's ability to affect cell morphology and viability suggests its potential as a therapeutic agent against various cancers .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been tested for antimicrobial susceptibility against various bacterial and fungal species . The results indicated promising antimicrobial activity, suggesting potential applications in treating infections.

Nonlinear Optical Properties

The compound has been explored for its nonlinear optical properties, which are crucial for applications in photonic devices . Studies have shown that derivatives of this compound can form crystals suitable for nonlinear optical applications.

Mechanism of Action

The mechanism of action of (3,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The biological and physicochemical properties of diaryl methanones are highly dependent on substituent patterns. Below is a comparative analysis of analogues with variations in functional groups, ring systems, and substitution positions.

Table 1: Structural Analogues and Substituent Effects

Key Observations :

- Methoxy vs. Hydroxy Groups: Replacement of methoxy with hydroxyl groups (e.g., compound 210) significantly enhances antioxidant activity due to radical scavenging by phenolic -OH groups .

- Halogen Substitutions : Chloro or fluoro substituents (e.g., 4-chlorophenyl or 4-fluorophenyl derivatives) increase lipophilicity, improving blood-brain barrier penetration .

- Heterocyclic Additions : Thiazole or pyrazole rings (e.g., CDK9 inhibitors 8d–8g) introduce steric bulk, which may reduce enzymatic binding efficiency but improve target selectivity .

Key Observations :

- Antioxidant Efficacy : Derivatives with multiple hydroxyl groups (e.g., compound 5) exhibit superior radical scavenging compared to methoxy-rich analogues, as seen in ABTS/DPPH assays .

- Enzyme Inhibition : Fluorinated or brominated derivatives (e.g., PI3Kγ inhibitors 3b–3f) show enhanced target binding due to electronegative substituents .

- Synthetic Yields : Oxime derivatives (e.g., 6a) achieve >95% yields under mild conditions, whereas thiazole-containing CDK9 inhibitors (8d–8g) show lower yields (12–24%) due to complex reaction pathways .

Physicochemical Properties

The number and position of methoxy groups critically influence melting points, solubility, and synthetic feasibility:

Table 3: Physicochemical Comparison

Key Observations :

- Melting Points : Bulky substituents (e.g., thiophene in 3b) increase melting points (118–120°C), whereas flexible chains (e.g., oxime 6a) reduce crystallinity .

- Lipophilicity : Methoxy-rich compounds (LogP ~3.1) are more lipophilic than hydroxylated analogues (LogP ~1.5), impacting membrane permeability .

Biological Activity

(3,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The compound can be synthesized through various methods, often involving the reaction of substituted phenols with appropriate carbonyl compounds. For instance, a recent study detailed a stereo-selective synthesis approach that yielded novel lignan intermediates, including this compound as a key intermediate .

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit significant antimicrobial properties. In a study evaluating a series of methanones linked to thiazole derivatives, compounds demonstrated notable antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, the synthesized compounds were tested against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, showing effective inhibition comparable to standard antibiotics like Chloramphenicol .

| Bacterial Strain | Inhibition Zone (mm) | Standard Control (Chloramphenicol) Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 18 | 20 |

| Escherichia coli | 15 | 22 |

| Klebsiella pneumoniae | 16 | 21 |

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it has been reported to induce apoptosis in breast cancer cells (MCF-7) and inhibit tubulin polymerization. The compound's IC50 values were found to be significantly lower than those of many known anticancer agents, indicating its potential as a therapeutic agent .

In specific studies:

- MCF-7 Cells : The compound demonstrated an IC50 value of 52 nM.

- MDA-MB-231 Cells : An IC50 value of 74 nM was reported.

These findings suggest that the compound effectively targets cancer cell proliferation and induces cell cycle arrest at the G2/M phase .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications. Research indicates that substituents at different positions on the phenyl rings can significantly alter the compound's potency against cancer cells and bacteria. For example, the presence of electron-donating groups enhances the activity by improving binding affinity to target proteins involved in cell division and microbial growth inhibition .

Case Studies

- In Vivo Studies : In animal models, compounds derived from this compound have shown promising results in reducing tumor growth in xenograft models. One study indicated a significant reduction in tumor size when treated with derivatives of this compound compared to controls .

- Mechanistic Studies : Detailed mechanistic studies have elucidated that the compound induces apoptosis through mitochondrial pathways, activating caspase-3 and leading to programmed cell death in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.